molecular formula C11H18BrN3O2 B12064340 Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate

Cat. No.: B12064340
M. Wt: 304.18 g/mol
InChI Key: GCVNJMYZGJFDBG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate is a pyrazole derivative characterized by its unique structure, which includes an amino group, a bromine atom, and an ethylpropyl substituent. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic compounds .

Preparation Methods

The synthesis of Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate typically involves the reaction of hydrazones with α-bromo ketones under visible light catalysis. This method provides 1,3,5-trisubstituted pyrazoles in good yields under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromine substituents play a crucial role in its reactivity, influencing its binding affinity to biological targets. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H18BrN3O2

Molecular Weight

304.18 g/mol

IUPAC Name

ethyl 5-amino-4-bromo-1-pentan-3-ylpyrazole-3-carboxylate

InChI

InChI=1S/C11H18BrN3O2/c1-4-7(5-2)15-10(13)8(12)9(14-15)11(16)17-6-3/h7H,4-6,13H2,1-3H3

InChI Key

GCVNJMYZGJFDBG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C(=C(C(=N1)C(=O)OCC)Br)N

Origin of Product

United States

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